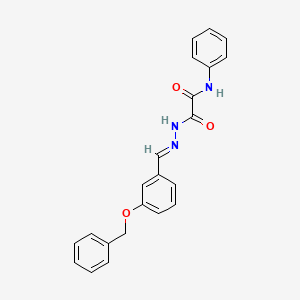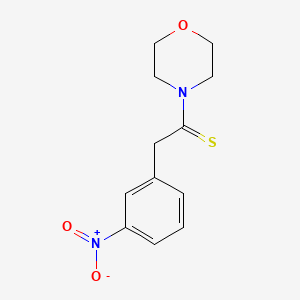
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, which is often associated with enhanced biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation Reaction: The hydrazone is then acylated with N-(4-ethylphenyl)-2-oxoacetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide
- N-(4-Chlorophenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide
Uniqueness
N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its stability and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
765296-71-7 |
|---|---|
Molecular Formula |
C18H16F3N3O2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C18H16F3N3O2/c1-2-12-7-9-14(10-8-12)23-16(25)17(26)24-22-11-13-5-3-4-6-15(13)18(19,20)21/h3-11H,2H2,1H3,(H,23,25)(H,24,26)/b22-11+ |
InChI Key |
BZVLAELGSMURBJ-SSDVNMTOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12018717.png)

![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018732.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018741.png)




![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12018769.png)


